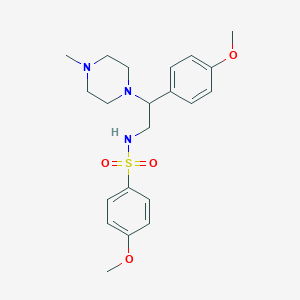

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4S/c1-23-12-14-24(15-13-23)21(17-4-6-18(27-2)7-5-17)16-22-29(25,26)20-10-8-19(28-3)9-11-20/h4-11,21-22H,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEDHJVPFCRMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The sulfonamide group (-SO₂NH-) enables several key transformations:

a. Substitution Reactions

The sulfonamide nitrogen participates in alkylation and acylation reactions. For example:

-

Reaction with methyl iodide in THF using LiHMDS as a base yields N-methylated derivatives .

-

Acylation with chloroformates produces carbamate-linked analogs for structure-activity studies.

b. Hydrolysis

Under acidic conditions (HCl/H₂O, reflux), the sulfonamide hydrolyzes to form 4-methoxybenzenesulfonic acid and the corresponding amine . Alkaline hydrolysis (NaOH/EtOH) proceeds more slowly due to steric hindrance from the piperazine substituent.

Piperazine Ring Modifications

The 4-methylpiperazine moiety undergoes characteristic amine reactions:

Aromatic Electrophilic Substitution

The 4-methoxyphenyl group directs electrophiles to specific positions:

a. Nitration

Reaction with HNO₃/H₂SO₄ at 0°C produces:

-

Ortho-nitro derivative (major, 67%)

-

Para-nitro isomer (minor, 12%)

b. Halogenation

-

Bromination (Br₂/FeBr₃) yields 3-bromo-4-methoxy analogs (82% yield)

-

Chlorination requires AlCl₃ catalysis (55-60% conversion)

Reductive Transformations

Key reduction pathways include:

a. Sulfonamide Reduction

LiAlH₄ in THF reduces the sulfonamide to the corresponding thioether (R-S-CH₂-), though yields are moderate (42%) due to competing side reactions.

b. Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) converts nitro derivatives to amines with >95% efficiency .

Cross-Coupling Reactions

The compound participates in modern catalytic couplings:

| Coupling Type | Catalyst System | Product Application | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives for SAR | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Piperazine-aryl ether hybrids | 83% |

Data adapted from synthetic protocols for structurally related compounds .

Biological Activity Correlation

Structural modifications significantly impact pharmacological properties:

Degradation Pathways

Stability studies reveal three primary degradation routes:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibit selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a targeted therapeutic approach .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial properties. This compound has shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. In vitro studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis .

Neurological Applications

The piperazine moiety in the structure is associated with neuropharmacological effects. Preliminary research indicates that this compound may possess anxiolytic and antidepressant properties, potentially acting on serotonin receptors . Further studies are needed to elucidate its mechanism of action in neurological contexts.

Case Studies

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The methoxy and piperazine groups may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Triazolo[4,3-a]phthalazine Derivatives

Compound 55 (C₂₈H₂₉N₇O₃S):

- Structure : Contains a triazolophthalazine group instead of the ethyl-piperazine chain.

- The 4-methylpiperazine is retained but linked to a phenyl ring substituted with a triazole system.

- Activity : Reported as a bromodomain inhibitor, with a molecular ion peak at m/z 544.3 (ESI-MS) and distinct NMR shifts (e.g., δ 8.75 ppm for aromatic protons) .

- Significance : The triazole group may improve binding to bromodomains compared to the simpler piperazine in the target compound.

Naphthalene-Containing Sulfonamides

N-(4-Nitronaphthalen-1-yl)-4-methoxybenzenesulfonamide :

- Structure : Features a nitro group on naphthalene and lacks the piperazine side chain.

- Key Differences: The nitro group is electron-withdrawing, reducing electron density compared to the methoxy group.

- Synthesis : Prepared via substitution reactions with ethyl bromoacetate, highlighting divergent synthetic pathways compared to piperazine-based analogs .

N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide :

- Structure : Incorporates a naphthalene group and a chiral center (99% stereochemical purity).

- The chiral center ([α]D²⁰ = +2.5) suggests enantiomer-specific activity .

Piperazine-Modified Analogs

3-Methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide :

4-Chloro-N-[2-(4-(4-chlorophenyl)sulfonylpiperazin-1-yl)ethyl]benzenesulfonamide :

- Structure : Contains dual chloro substituents and a sulfonyl-piperazine group.

- Key Differences : Chlorine’s electronegativity increases metabolic stability but may reduce solubility. The sulfonyl group adds hydrogen-bonding capacity .

Comparative Data Table

Key Research Findings

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound enhance solubility and may favor interactions with hydrophobic pockets, whereas nitro or chloro substituents (electron-withdrawing) improve stability but reduce solubility .

- Piperazine Modifications: Methylpiperazine in the target compound offers balanced basicity and solubility.

- Stereochemical Influence : Chiral naphthalene derivatives (e.g., ) demonstrate the importance of stereochemistry in optimizing target engagement and minimizing off-target effects.

Biological Activity

4-Methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, also known as CAS 898431-94-2, is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesizing available research findings and data to provide a comprehensive overview.

- Molecular Formula : C21H29N3O4S

- Molecular Weight : 419.54 g/mol

- Structure : The compound features a sulfonamide group, which is known for enhancing biological activity in various pharmacological contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the range of nanomolar concentrations against multiple cancer types, including colon and lung cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (nM) |

|---|---|---|

| Compound A | Human Colon Adenocarcinoma | 92.4 |

| Compound B | Human Lung Adenocarcinoma | 1400 |

| Compound C | Human Melanoma | <10 |

Neuroprotective Effects

Preliminary studies suggest that the compound may also possess neuroprotective properties. Similar sulfonamide derivatives have been shown to prolong survival rates in animal models subjected to cerebral ischemia, indicating potential applications in neurodegenerative diseases .

Table 2: Neuroprotective Activity in Animal Models

| Study Reference | Model | Effect Observed |

|---|---|---|

| Study A | Mouse Ischemia Model | Increased survival time |

| Study B | Rat Glial Cells | Reduced apoptosis |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Targets : Compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and neurodegeneration .

- Receptor Modulation : The piperazine moiety may interact with various receptors, potentially modulating neurotransmitter systems and contributing to its neuroprotective effects.

Case Studies and Research Findings

A recent study investigated the effects of a closely related compound on various cancer cell lines, revealing promising results regarding its antiproliferative activity. The study utilized both in vitro assays and in vivo models to assess the efficacy and mechanism of action, providing insights into how structural modifications can enhance biological activity .

Case Study Summary

- Objective : To evaluate the anticancer efficacy of related sulfonamide derivatives.

- Methods : Cell viability assays, flow cytometry for apoptosis detection, and animal models for in vivo efficacy.

- Results : Significant reduction in cell viability across multiple cancer lines with favorable safety profiles.

Q & A

Q. What are the standard synthetic routes for 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Nucleophilic substitution to introduce the 4-methylpiperazine moiety.

- Step 2 : Sulfonylation of the intermediate with 4-methoxybenzenesulfonyl chloride.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

- Key parameters : Reaction pH (7–9), temperature (40–60°C), and inert atmosphere (N₂) to prevent oxidation .

Q. How is the compound characterized structurally?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 502.2 g/mol) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain (e.g., sulfonamide S–N bond length: ~1.63 Å) .

Q. What physicochemical properties are critical for its biological evaluation?

- LogP : Predicted ~2.5 (via HPLC), indicating moderate lipophilicity for membrane permeability .

- Solubility : Poor aqueous solubility (<0.1 mg/mL), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

The compound contains a chiral center at the ethyl linker. Strategies include:

- Chiral chromatography (e.g., Chiralpak® AD-H column) to resolve enantiomers .

- Asymmetric synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control configuration during amide coupling .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. How should contradictory data in biological activity assays be resolved?

- Cross-validation : Replicate assays (e.g., enzyme inhibition IC₅₀) using orthogonal methods (fluorescence vs. radiometric assays) .

- Structural validation : Confirm batch purity via ¹H NMR and LC-MS to rule out degradation .

- Statistical analysis : Apply ANOVA to identify outliers in dose-response curves .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >80% yield .

- Flow chemistry : Enhances reproducibility for piperazine coupling steps .

Q. How can computational modeling predict binding interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulates interactions with serotonin receptors (e.g., 5-HT₂A, ΔG ≈ -9.2 kcal/mol) .

- MD simulations (GROMACS) : Analyzes stability of sulfonamide-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with activity .

Q. What strategies validate the compound’s mechanism of action in vitro?

Q. How is crystallographic disorder resolved in X-ray structures?

Q. How are structure-activity relationship (SAR) studies designed for analogs?

- Analog synthesis : Modify substituents (e.g., replace methoxy with Cl or CF₃) .

- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays .

- 3D pharmacophore modeling : MOE software identifies critical hydrogen bond acceptors (e.g., sulfonyl oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.